Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

SDHI fungicide intermediate synthesis

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 2484774-19-6) is a halogenated 5‑aminopyrazole building block bearing a 4‑chloro and a 3‑difluoromethyl substituent. The difluoromethyl group (–CHF₂) serves as a lipophilic hydrogen‑bond donor, while the 4‑chloro substituent provides a chemically differentiated handle for downstream functionalisation.

Molecular Formula C5H6ClF2N3
Molecular Weight 181.57 g/mol
CAS No. 2484774-19-6
Cat. No. B12940316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
CAS2484774-19-6
Molecular FormulaC5H6ClF2N3
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)F)Cl)N
InChIInChI=1S/C5H6ClF2N3/c1-11-5(9)2(6)3(10-11)4(7)8/h4H,9H2,1H3
InChIKeyNOHJETOKAFGSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 2484774-19-6) – Procurement-Ready Pyrazole Intermediate for Agrochemical Discovery


4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 2484774-19-6) is a halogenated 5‑aminopyrazole building block bearing a 4‑chloro and a 3‑difluoromethyl substituent [1]. The difluoromethyl group (–CHF₂) serves as a lipophilic hydrogen‑bond donor, while the 4‑chloro substituent provides a chemically differentiated handle for downstream functionalisation [2]. This substitution pattern places the compound within a privileged scaffold family that underpins several commercial succinate dehydrogenase inhibitor (SDHI) fungicides such as fluxapyroxad, pydiflumetofen and inpyrfluxam [2]. Procurement distinguishes this compound from non‑halogenated or alternative‑halogenated analogs because the chlorine atom simultaneously modulates physicochemical properties and reactivity in cross‑coupling reactions, making generic substitution risky without experimental verification.

Why 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine Cannot Be Replaced by a Non-Chlorinated or Alternative Halogen Analog


The 4‑chloro substituent in this pyrazole scaffold is not a passive placeholder—it modulates both the biological potency of derived amide libraries and the chemical reactivity of the building block itself. Replacing the chlorine with hydrogen (des‑chloro analog CAS 1245806‑69‑2) shifts the computed XLogP3 from 1.2 to 0.5 [1][2], altering partitioning behaviour; moreover, the des‑chloro analog lacks the electrophilic cross‑coupling handle required for many medicinal chemistry and agrochemical SAR campaigns [3]. Substituting chlorine with bromine would theoretically introduce a superior Suzuki coupling partner, but the specific 4‑bromo regioisomer (CAS not commercially prevalent) has limited market availability, whereas the 4‑chloro compound is stocked at 98% purity [1]. The iodine analog suffers from pronounced dehalogenation during Suzuki–Miyaura coupling, as demonstrated in comparative studies on halogenated aminopyrazoles [3]. Therefore, the choice of the 4‑chloro compound directly determines downstream synthetic feasibility and the biological outcomes of any derivative library built upon it.

Quantitative Differentiation Evidence for 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine Against Closest Analogs


N‑Chlorosuccinimide‑Mediated Synthesis: 41% Isolated Yield from the Des‑Chloro Precursor

The target compound 4‑chloro‑3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine was synthesised via direct C4‑H chlorination of 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine using N‑chlorosuccinimide (NCS) in dichloromethane at room temperature for 2.0 h, affording an isolated yield of 41% [1]. This represents a data‑backed synthetic route that simultaneously defines the precursor (des‑chloro analog, CAS 1245806‑69‑2) and the achieved yield, enabling laboratories to plan multi‑step sequences without ambiguity. In contrast, the analogous bromination to produce the 4‑bromo derivative would require N‑bromosuccinimide, and the 4‑bromo‑3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine isomer is not catalogued by major CRO suppliers, limiting route selection . The NCS chlorination is operationally simple, metal‑free, and conducted at ambient temperature, which contrasts with more demanding halogenation conditions sometimes required for other heterocycles.

SDHI fungicide intermediate synthesis

21‑Fold Increase in Antifungal Potency of a Chloro‑Pyrazole‑Derived SDHI Lead Over Fluxapyroxad

The lead compound 9Ip, a 4‑chloro‑pyrazol‑5‑yl‑benzamide synthesised directly from 4‑chloro‑3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine, exhibited an EC₅₀ of 0.58 mg/L against Valsa mali (apple canker pathogen) in mycelial growth inhibition assays [1]. This value represents a 21‑fold improvement over the commercial SDHI fungicide fluxapyroxad (EC₅₀ = 12.45 mg/L) tested under identical conditions, and is close to the triazole tebuconazole (EC₅₀ = 0.36 mg/L). The in‑vivo protective activity of 9Ip at 50 mg/L reached 93.2%, statistically equivalent to tebuconazole (95.5%). While 9Ip is a derivative and not the building block itself, its activity is structure‑dependent and critically relies on the 4‑chloro substitution; replacement with fluorine or hydrogen in the same series resulted in substantial potency loss (SAR detailed in the same publication). This provides quantitative precedent for why the 4‑chloro pyrazole‑5‑amine precursor is the preferred scaffold entry point for SDHI-focused discovery programmes.

SDHI fungicide Valsa mali EC50

XLogP3 Lipophilicity Shift of +0.7 Units Versus the Des‑Chloro Analog

The computed partition coefficient XLogP3‑AA for 4‑chloro‑3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine is 1.2, as determined by PubChem [1]. The corresponding des‑chloro analog, 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine (CAS 1245806‑69‑2), has an XLogP3 of 0.5 [2]. The difference of +0.7 log units indicates a roughly 5‑fold increase in the octanol/water partition coefficient upon chlorine substitution. This lipophilicity enhancement can affect membrane penetration and plasma protein binding in downstream biological assays, though a direct biological consequence must be evaluated empirically. The topological polar surface area (TPSA) remains identical at 43.8 Ų for both compounds, meaning the chlorine atom adds lipophilicity without altering hydrogen‑bonding capacity.

Lipophilicity XLogP3 property comparison

Chloropyrazoles Outperform Iodopyrazoles in Suzuki–Miyaura Cross‑Coupling: Reduced Dehalogenation Side Reaction

A systematic study of Suzuki–Miyaura cross‑coupling on halogenated aminopyrazoles demonstrated that chloro‑ and bromo‑pyrazoles are superior to iodo‑pyrazoles due to a significantly lower propensity for dehalogenation side reactions [1]. Although the study did not report isolated yields for the exact CAS 2484774‑19‑6, the class‑level finding indicates that iodine substitution at the 4‑position leads to competing proto‑dehalogenation that erodes coupling efficiency, whereas the 4‑chloro substituent maintains an optimal balance between reactivity and stability. For a procurement decision, this means that choosing the 4‑chloro building block over a hypothetical 4‑iodo analog (should one become available) is supported by published mechanistic data that predict higher yields and fewer purification challenges in parallel library synthesis involving aryl‑ or heteroaryl boronic acids.

Suzuki-Miyaura cross-coupling dehalogenation

Commercial Availability: 98% Purity with Transparent Supply Chain Versus Obscure Bromo Analog

The target compound is listed by Leyan (Shanghai Haohong Biomedical Technology) with a guaranteed purity of 98% (in‑house QC guidance) in 1 g, 5 g, 10 g, and 25 g quantities, with pricing transparently available for the 1 g scale . In contrast, the 4‑bromo‑3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine regioisomer is not found in major reagent catalogues; the closest available bromo‑pyrazole entry (CAS 2226034‑24‑6) is a different regioisomer with ambiguous NH‑substitution pattern, complicating direct substitution . The 4‑chloro compound therefore offers a procurement‑ready, analytically characterised, and scale‑predictable entry point that the bromo analog currently does not match.

supply chain purity commercial availability

Priority Application Scenarios for 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine Based on Quantitative Evidence


SDHI Fungicide Lead Generation Targeting Valsa mali and Sclerotinia sclerotiorum

The benchmark EC₅₀ of 0.58 mg/L achieved by derivative 9Ip against Valsa mali—21-fold superior to fluxapyroxad—positions this building block as a direct entry point for structure–activity relationship (SAR) campaigns seeking SDHI fungicides with improved potency over existing commercial standards [1]. The chloro‑pyrazol‑5‑amine core provides a scaffold that can rapidly generate amide libraries; the 4‑chloro group itself contributes to the binding affinity observed in molecular docking studies (π‑π interactions with B‑His246 and B‑Trp203) [1]. Teams should procure this compound when the target product profile requires in‑vivo protective activity ≥93% at 50 mg/L equivalent to tebuconazole.

Parallel Medicinal Chemistry Optimisation via Suzuki–Miyaura Cross‑Coupling at the 4‑Position

Because chloro‑aminopyrazoles exhibit low dehalogenation propensity in Suzuki–Miyaura couplings compared to iodo‑aminopyrazoles [2], the 4‑chloro‑3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑5‑amine building block is ideally suited for parallel library synthesis where aryl or heteroaryl diversity is introduced at the 4‑position. The predictable coupling behaviour reduces the incidence of dehalogenated side products that would otherwise require chromatographic separation and lower throughput. Procurement should be prioritised over any potential 4‑iodo isomer for high‑throughput chemistry workflows.

Lipophilicity‑Driven Scaffold Selection for Cell‑Penetrant Agrochemical Agents

With an XLogP3 of 1.2 versus 0.5 for the des‑chloro analog [3][4], the 4‑chloro compound provides a measurable lipophilicity advantage predicted to enhance membrane permeability by approximately 5‑fold. While increased lipophilicity must be balanced against metabolic stability, building block procurement decisions that require baseline cellular penetration without adding molecular weight elsewhere should favour the chloro‑substituted derivative. The TPSA remains unchanged at 43.8 Ų, meaning the chlorine adds lipophilicity without negatively impacting hydrogen‑bonding capacity [3].

Crop Protection Patent Filing Programmes with Defined Synthetic Provenance

The published synthetic route (NCS/DCM, 41% yield [5]) provides a fully documented synthetic history that satisfies patent enablement requirements for composition‑of‑matter filings. Procurement of this compound with a guaranteed 98% purity from suppliers such as Leyan ensures that SAR data generated in patent examples are reproducible and defensible. The bromo analog’s lack of commercial availability undermines its suitability for patent‑focused programmes requiring scalable, reproducible intermediate sourcing.

Quote Request

Request a Quote for 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.